molecular formula C14H15BrN2O B2488427 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1825464-84-3

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide

Cat. No. B2488427
CAS RN: 1825464-84-3
M. Wt: 307.191
InChI Key: FHABMVBHOWQWSX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as BMS-986177 and belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene transcription and regulation, and their inhibition has shown promising results in treating various diseases.

Mechanism of Action

BMS-986177 works by inhibiting the 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide proteins, which are involved in the transcription of various genes that play a crucial role in disease progression. 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide proteins bind to acetylated histones and recruit transcriptional machinery to initiate gene transcription. BMS-986177 binds to the bromodomains of 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide proteins, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to the suppression of various genes involved in disease progression, resulting in the therapeutic effects of BMS-986177.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. BMS-986177 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

BMS-986177 has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in high purity and yield, making it suitable for further research. It has also been extensively studied for its potential applications in various fields, providing a strong foundation for further research. However, BMS-986177 also has some limitations. It is a small molecule inhibitor that may have off-target effects, and its efficacy and safety in humans are yet to be established.

Future Directions

There are several future directions for the research of BMS-986177. One of the most promising areas is cancer therapy, where BMS-986177 has shown significant potential in preclinical studies. Further research is needed to establish its efficacy and safety in humans and to identify the optimal dosing regimen. BMS-986177 also has potential applications in inflammatory diseases and neurological disorders, where it has shown promising results in preclinical studies. Further research is needed to identify the optimal therapeutic targets and dosing regimens for these diseases. Additionally, the development of new 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide inhibitors with improved efficacy and safety profiles is an area of active research.

Synthesis Methods

BMS-986177 is a synthetic compound that can be obtained through a multistep process. The first step involves the preparation of 2-(3-bromo-4-methylphenyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(cyclopropylmethyl)cyanoacetamide in the presence of a base to obtain the final product. The synthesis of BMS-986177 has been optimized to improve its yield and purity, making it suitable for further research.

Scientific Research Applications

BMS-986177 has been extensively studied for its potential applications in various fields, including cancer therapy, inflammatory diseases, and neurological disorders. It has been shown to inhibit the 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide proteins, which play a crucial role in the transcription of various genes involved in these diseases. In preclinical studies, BMS-986177 has demonstrated promising results in suppressing tumor growth, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-9-2-3-10(6-12(9)15)7-14(18)17-13(8-16)11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHABMVBHOWQWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC(C#N)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide

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